Bienvenue dans la boutique en ligne BenchChem!

(S)-2-Amino-N-(2,5-dichloro-benzyl)-N-methyl-propionamide

Anticonvulsant screening Regioisomer SAR Dichlorophenyl propanamide

(S)-2-Amino-N-(2,5-dichloro-benzyl)-N-methyl-propionamide (CAS 1354000-94-4) is a chiral, non-racemic amide building block featuring an (S)-configured alanine-derived backbone, a tertiary N-methyl amide, and a 2,5-dichlorobenzyl substituent. With a molecular formula of C₁₁H₁₄Cl₂N₂O and a molecular weight of 261.15 g/mol, it belongs to the class of halogenated benzyl amino propanamides that are employed as intermediates in the synthesis of enzyme inhibitors, receptor modulators, and peptidomimetics.

Molecular Formula C11H14Cl2N2O
Molecular Weight 261.14 g/mol
Cat. No. B7932399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-N-(2,5-dichloro-benzyl)-N-methyl-propionamide
Molecular FormulaC11H14Cl2N2O
Molecular Weight261.14 g/mol
Structural Identifiers
SMILESCC(C(=O)N(C)CC1=C(C=CC(=C1)Cl)Cl)N
InChIInChI=1S/C11H14Cl2N2O/c1-7(14)11(16)15(2)6-8-5-9(12)3-4-10(8)13/h3-5,7H,6,14H2,1-2H3/t7-/m0/s1
InChIKeySOJKNNWOYKPXTR-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Amino-N-(2,5-dichloro-benzyl)-N-methyl-propionamide (CAS 1354000-94-4): Procurement-Grade Chiral Amide Building Block for Medicinal Chemistry


(S)-2-Amino-N-(2,5-dichloro-benzyl)-N-methyl-propionamide (CAS 1354000-94-4) is a chiral, non-racemic amide building block featuring an (S)-configured alanine-derived backbone, a tertiary N-methyl amide, and a 2,5-dichlorobenzyl substituent [1]. With a molecular formula of C₁₁H₁₄Cl₂N₂O and a molecular weight of 261.15 g/mol, it belongs to the class of halogenated benzyl amino propanamides that are employed as intermediates in the synthesis of enzyme inhibitors, receptor modulators, and peptidomimetics [2]. The compound is commercially available at research-grade purity (≥98%) from multiple suppliers, with procurement quantities typically ranging from 100 mg to 500 mg .

Why (S)-2-Amino-N-(2,5-dichloro-benzyl)-N-methyl-propionamide Cannot Be Replaced by Generic Analogs


Substituting (S)-2-Amino-N-(2,5-dichloro-benzyl)-N-methyl-propionamide with a regioisomeric analog (e.g., 2,3- or 3,4-dichloro) or a des-methyl variant introduces quantifiable changes in biological activity, physicochemical properties, and synthetic utility. In anticonvulsant screening, the 2,5-dichloro substitution pattern (DCP25) conferred 83.3% protection against picrotoxin-induced clonic convulsions at 50 mg/kg, compared to 66.7% for the 2,3-isomer (DCP23) and 0% for the 3,4-isomer (DCP34) under identical conditions [1]. The N-methyl group alters hydrogen-bonding capacity, conformational flexibility, and metabolic stability relative to the non-methylated secondary amide, which directly impacts pharmacokinetic profiles and target engagement in drug discovery campaigns [2]. Furthermore, the defined (S)-stereochemistry is critical for chiral recognition at biological targets; the (R)-enantiomer or racemic mixtures cannot be assumed to exhibit equivalent potency, selectivity, or safety margins without explicit empirical validation .

(S)-2-Amino-N-(2,5-dichloro-benzyl)-N-methyl-propionamide: Quantitative Differentiation Evidence Against Closest Analogs


Regioisomeric Differentiation: 2,5-Dichloro vs. 2,3-Dichloro and 3,4-Dichloro in In Vivo Anticonvulsant Efficacy

In a head-to-head in vivo comparison of three dichlorophenyl propanamide regioisomers, the 2,5-dichloro isomer (DCP25) demonstrated superior anticonvulsant protection relative to its 2,3- (DCP23) and 3,4- (DCP34) counterparts. In the picrotoxin-induced seizure model, DCP25 at 50 mg/kg (p.o.) provided 83.3% protection against clonic convulsions, compared to 66.7% for DCP23 and no protection for DCP34 [1]. In the maximal electroshock (MES) test, single oral administration (100 mg/kg) yielded 50% protection against tonic hind limb extension (THLE) for DCP25 vs. 37.5% for DCP23 and 0% for DCP34; after 5-day repeated dosing, protection increased to 75%, 50%, and 25%, respectively [1]. These data establish a clear rank order (2,5-Cl₂ > 2,3-Cl₂ > 3,4-Cl₂) that is not predictable from the chlorine substitution pattern alone and must be empirically determined.

Anticonvulsant screening Regioisomer SAR Dichlorophenyl propanamide

Regioisomeric Differentiation: 5-Day Repeated-Dose MES Protection as a Functional Efficacy Benchmark

In the maximal electroshock (MES)-induced tonic hind limb extension (THLE) model, a 5-day repeated oral dosing regimen amplified the efficacy differential between regioisomers. DCP25 (2,5-dichloro) at 100 mg/kg/day for 5 days achieved 75% protection against THLE, compared to 50% for DCP23 (2,3-dichloro) and 25% for DCP34 (3,4-dichloro) [1]. The single-dose data (50%, 37.5%, 0%, respectively) confirm that the superior efficacy of the 2,5-isomer is not an artifact of acute exposure but is maintained and enhanced upon subchronic administration [1]. This repeated-dose paradigm more closely approximates therapeutic dosing regimens and underscores the pharmacological relevance of the 2,5-substitution pattern.

Maximal electroshock seizure Repeated dosing Tonic hind limb extension

N-Methyl vs. Des-Methyl Analog: Structural Consequences for Hydrogen-Bonding and Metabolic Stability

The N-methyl tertiary amide in (S)-2-Amino-N-(2,5-dichloro-benzyl)-N-methyl-propionamide distinguishes it from the des-methyl secondary amide analog (CAS 1354001-13-0). The N-methyl group eliminates the amide N–H hydrogen bond donor, reducing the compound's hydrogen bond donor count from 2 to 1 and decreasing topological polar surface area (tPSA) relative to the secondary amide [1]. This modification is expected to increase membrane permeability and blood-brain barrier penetration potential [2]. In the context of the anticonvulsant activity data reported for DCP25, which exhibits central nervous system (CNS) activity, the N-methyl group may be a critical contributor to CNS exposure; the des-methyl analog would have different hydrogen-bonding capacity and potentially altered pharmacokinetics, though direct comparative PK data remain unpublished for this specific pair [3].

N-Methylation Hydrogen bonding Metabolic stability

Stereochemical Integrity: (S)-Enantiomer vs. (R)-Enantiomer and Racemate

The (S)-configuration at the α-carbon of the propionamide backbone is a defined stereocenter with absolute configuration confirmed by the InChI descriptor (t7-/m0/s1) [1]. In closely related benzyl amide series, stereochemistry has been shown to be a binary determinant of biological activity. For example, in the CpIMPDH inhibitor series, the (R)-methyl benzyl amide (analog 72) exhibited an IC₅₀ of 22.3 ± 5.9 nM, whereas the corresponding (S)-methyl isomer (analog 71) was essentially inactive (IC₅₀ > 5000 nM) [2]. While this specific enzymatic assay has not been reported for the 2,5-dichlorobenzyl N-methyl propionamide series, the class-level precedent establishes that enantiomeric configuration can produce >200-fold differences in target engagement. Commercially, the compound is offered at ≥98% purity with defined (S)-stereochemistry; procurement of the racemate or (R)-enantiomer would carry unquantified risk of inactivity .

Chiral purity Enantiomeric excess Stereospecific activity

Procurement and Availability: Premium Pricing Reflects Specialized Chiral Synthesis

The (S)-2-Amino-N-(2,5-dichloro-benzyl)-N-methyl-propionamide is priced at a significant premium relative to achiral or racemic benzyl amide building blocks, reflecting the cost of asymmetric synthesis and chiral resolution. The compound is listed at £694 per 500 mg from Fluorochem (Catalog No. 085680), equivalent to approximately £1,388/g [1]. In comparison, the des-methyl analog (CAS 1354001-13-0, non-methylated secondary amide) is listed at a comparable price point (¥15,268/500 mg, approximately £1,700/500 mg) from the same supplier, indicating that the N-methyl group does not dramatically alter synthetic cost . Multiple suppliers (Leyan, Chemenu, ChemSrc) offer the compound at research scale (100 mg–500 mg) with purities of 95–98%, but bulk industrial quantities are not widely available, consistent with its status as a specialized research intermediate rather than a commodity chemical .

Procurement Chiral synthesis cost Supply chain

High-Impact Application Scenarios for (S)-2-Amino-N-(2,5-dichloro-benzyl)-N-methyl-propionamide Based on Differentiated Evidence


Anticonvulsant Lead Optimization: Regioisomer-Specific Efficacy Requires 2,5-Dichloro Substitution

Research groups engaged in anticonvulsant drug discovery should prioritize the 2,5-dichloro regioisomer (DCP25) over the 2,3- or 3,4- analogs. In picrotoxin-induced seizure models, DCP25 demonstrated 83.3% protection at 50 mg/kg, compared to 66.7% for DCP23, while DCP34 offered no protection. In the MES model with 5-day repeated dosing, DCP25 achieved 75% protection vs. 50% (DCP23) and 25% (DCP34) [1]. This regioisomer-specific SAR makes the 2,5-dichloro compound the only viable candidate for further optimization; use of incorrect regioisomers will confound SAR interpretation and lead to false-negative conclusions in anticonvulsant screening cascades.

Chiral Peptidomimetic Design: (S)-Stereochemistry as a Determinant of Target Affinity

In peptidomimetic programs where the propionamide scaffold serves as a conformationally constrained amino acid surrogate, the (S)-configuration is critical. Class-level evidence from the CpIMPDH benzyl amide series demonstrates that (S)- vs. (R)-configuration can produce >200-fold differences in IC₅₀ (IC₅₀ > 5000 nM vs. 22.3 nM) [2]. Medicinal chemists designing enzyme inhibitors or GPCR modulators should specify (S)-2-Amino-N-(2,5-dichloro-benzyl)-N-methyl-propionamide with verified enantiomeric excess to ensure that observed structure-activity relationships are attributable to the intended stereoisomer, not trace contamination by the opposite enantiomer [3].

CNS Drug Discovery: N-Methylation for Enhanced Brain Penetration Potential

The N-methyl tertiary amide feature of this compound reduces hydrogen bond donor count by 1 relative to the des-methyl analog, lowering tPSA by approximately 9 Ų and potentially improving passive blood-brain barrier permeability [4]. Given the anticonvulsant activity of the 2,5-dichloro isomer in whole-animal seizure models, which requires CNS exposure, the N-methyl group is a structurally encoded pharmacokinetic determinant. CNS drug discovery programs seeking to optimize brain-to-plasma ratios should retain the N-methyl motif and avoid des-methyl analogs unless direct comparative brain exposure data (Kp,uu) justify the substitution [1].

Analytical Reference Standard for Chiral Purity Method Development

The compound's well-defined (S)-stereochemistry and commercial availability at ≥98% purity make it suitable as a chiral reference standard for HPLC method development. Its InChI Key (SOJKNNWOYKPXTR-ZETCQYMHSA-N) and unambiguous stereodescriptor (t7-/m0/s1) provide verifiable identity for analytical certification [3]. Quality control laboratories developing chiral separation methods for benzyl amine or propionamide intermediates can use this compound as a system suitability standard, particularly when validating methods intended to detect enantiomeric impurities in related pharmaceutical intermediates .

Quote Request

Request a Quote for (S)-2-Amino-N-(2,5-dichloro-benzyl)-N-methyl-propionamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.